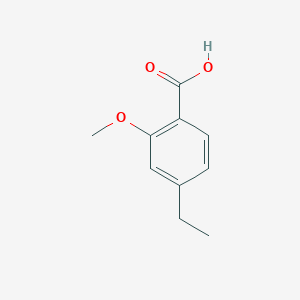

4-Ethyl-2-methoxybenzoic acid

Description

4-Ethyl-2-methoxybenzoic acid (CAS: 3132-35-2) is a substituted benzoic acid derivative with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.21 g/mol . Its structure features a methoxy group (-OCH₃) at the ortho position and an ethyl group (-CH₂CH₃) at the para position relative to the carboxylic acid (-COOH) moiety. This substitution pattern influences its physicochemical properties, such as solubility, acidity, and reactivity, making it relevant in pharmaceutical and organic synthesis contexts.

The compound is typically synthesized via multi-step reactions involving methylation, substitution, and oxidation. For example, analogous syntheses (e.g., 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid) involve methylation of salicylic acid derivatives, followed by functional group modifications, achieving optimized yields up to 55% after recrystallization .

Properties

IUPAC Name |

4-ethyl-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-7-4-5-8(10(11)12)9(6-7)13-2/h4-6H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSSJMUFERUXAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-methoxybenzoic acid typically involves the following steps:

Ethylation: The addition of an ethyl group (-C2H5) to the benzene ring.

Oxidation: The conversion of the intermediate compound to the carboxylic acid form.

Industrial Production Methods: Industrial production of this compound can be achieved through catalytic processes that ensure high yield and purity. The use of solvents like ethanol and water is common, and the reactions are typically carried out under controlled temperatures and pressures to optimize the production process .

Chemical Reactions Analysis

Complexation Reactions with Calcium Ions

EMP participates in a three-stage coordination process with Ca²⁺, critical for industrial purification applications. The reaction mechanism involves:

Stage 1: Neutralization

-

Reaction :

-

Conditions : Aqueous medium at ambient temperature.

-

Key Observations :

Stage 2: Mixed Neutralization-Coordination

-

Reaction :

-

Conditions : Extended reaction time (6–13 minutes), basic pH.

-

Key Observations :

Stage 3: Aromatic Coordination

-

Reaction :

-

Conditions : Elevated temperature (170–200°C).

-

Key Observations :

Table 1: Calcium Complexation Stages

| Stage | Time/Temperature | Key Reaction | FTIR Evidence |

|---|---|---|---|

| 1 | 0–6 min, 25°C | Neutralization to Ca(OH)(EP⁻) | Loss of |

| 2 | 6–13 min, 25°C | Mixed neutralization/coordination | red shift |

| 3 | 13–20 min, 170–200°C | Aromatic hydrogen coordination | New bands |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals three decomposition stages:

Table 2: Thermal Decomposition Profile

| Stage | Temperature Range | Mass Loss (%) | Residual Weight (%) | Process Description |

|---|---|---|---|---|

| 1 | 60–220°C | 50.66 | 49.34 | Release of EMP and low-MW alkanes |

| 2 | 330–450°C | 21.20 | 28.14 | Degradation of coordination bonds |

| 3 | 700–910°C | 20.62 | 7.52 | Carbonization and residue formation |

Scientific Research Applications

Chemistry

4-Ethyl-2-methoxybenzoic acid serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for further modifications that can lead to the development of new chemical entities.

Research indicates potential biological activities associated with this compound:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Antioxidant Activity: The compound's antioxidant properties are being investigated for their potential to combat oxidative stress-related diseases.

Medical Applications

Ongoing research focuses on the therapeutic potential of this compound in cancer treatment. For instance, derivatives have been synthesized and tested for their cytotoxic effects on cancer cell lines, showing promising results in inducing apoptosis through intrinsic pathways .

Case Studies

Case Study 1: Anticancer Activity

A study published in December 2020 explored a series of benzoyltaurinamide derivatives derived from this compound. These compounds were evaluated for their cytotoxic effects against several cancer cell lines using MTT assays. The most active derivatives were found to induce apoptosis by modulating key proteins involved in cell survival pathways .

Case Study 2: Antimicrobial Efficacy

Research conducted on various methoxy-substituted benzoic acids, including this compound, revealed their effectiveness against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the methoxy group significantly influenced antimicrobial potency.

Data Tables

Mechanism of Action

The mechanism of action of 4-ethyl-2-methoxybenzoic acid involves its interaction with specific molecular targets. The methoxy and ethyl groups influence the electron distribution on the benzene ring, enhancing its reactivity towards electrophiles. This reactivity is crucial for its role in various synthetic pathways and its potential biological activities .

Comparison with Similar Compounds

Key Observations :

- The cyclopropyl substituent introduces ring strain, which may increase reactivity in cycloaddition reactions .

- Acidity: The methoxy group at C2 is electron-donating, reducing the acidity of the carboxylic acid compared to unsubstituted benzoic acid.

Biological Activity

4-Ethyl-2-methoxybenzoic acid (EMBA) is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethyl group and a methoxy group on the benzene ring, which influence its chemical reactivity and biological interactions. This article explores the biological activity of EMBA, including its mechanisms of action, therapeutic potential, and relevant research findings.

The structure of this compound allows it to participate in various chemical reactions. The methoxy and ethyl substituents enhance the electron density on the aromatic ring, making it more reactive towards electrophiles. This property is crucial for its role in biological systems and synthetic pathways.

| Property | Value |

|---|---|

| Molecular Formula | C11H14O3 |

| Molecular Weight | 194.23 g/mol |

| Melting Point | 70-72 °C |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Research has indicated that EMBA exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cellular models. The antioxidant capacity was evaluated using various assays, including DPPH and ORAC methods, demonstrating its potential as a natural antioxidant agent .

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory effects of EMBA. It has been shown to reduce pro-inflammatory cytokine levels in cell cultures, suggesting a mechanism that may involve the inhibition of NF-kB pathways . This property positions EMBA as a candidate for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

EMBA has demonstrated antimicrobial properties against various bacterial strains. Investigations into its efficacy against pathogens reveal that it can inhibit bacterial growth, making it a potential candidate for developing new antimicrobial agents . The compound's effectiveness varies with concentration and specific bacterial species.

Case Studies and Research Findings

- Cell-Based Assays : A study conducted on human foreskin fibroblasts showed that EMBA could enhance proteasomal activity, which is crucial for protein degradation and cellular homeostasis. The compound was tested at concentrations ranging from 1 to 10 μg/mL, revealing no cytotoxic effects while promoting significant increases in proteasome activity .

- In Silico Studies : Computational analyses have suggested that EMBA may act as a modulator of key biological pathways involved in aging and stress responses. The binding affinity of EMBA to specific proteins involved in these pathways indicates its potential as a therapeutic agent .

- Comparative Analysis : In comparative studies with other benzoic acid derivatives, EMBA exhibited superior bioactivity in activating cathepsins B and L, enzymes involved in protein degradation pathways. This suggests that EMBA could be more effective than other compounds in enhancing cellular proteostasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.